Cabastine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

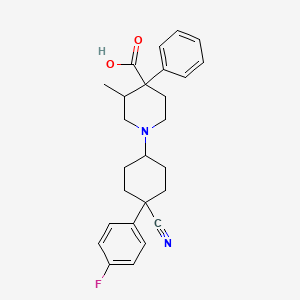

Structure

3D Structure

Properties

IUPAC Name |

1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGOMHNNNFPNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cabazitaxel's Mechanism of Action in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cabazitaxel, a second-generation taxane, has emerged as a critical therapeutic agent in the management of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients who have developed resistance to docetaxel. Its efficacy stems from a multi-faceted mechanism of action centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Crucially, cabazitaxel demonstrates a lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mediator of taxane resistance. This guide provides an in-depth technical overview of the molecular mechanisms underpinning cabazitaxel's activity in prostate cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Core Mechanism: Microtubule Stabilization and Mitotic Arrest

Cabazitaxel's primary mechanism of action involves its binding to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization.[1][2] This hyper-stabilization disrupts the dynamic instability of microtubules, which is essential for the proper functioning of the mitotic spindle during cell division. The inability of the mitotic spindle to form and function correctly leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.[3][4]

dot

References

- 1. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. βIII-tubulin enhances efficacy of cabazitaxel as compared with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Microtubule Stabilizing Effects of Cabazitaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabazitaxel, a second-generation taxane, is a potent microtubule-stabilizing agent with significant clinical efficacy, particularly in the treatment of docetaxel-resistant cancers. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning cabazitaxel's effects on microtubule dynamics. It delves into its binding characteristics, its impact on microtubule polymerization and depolymerization, and the downstream cellular consequences leading to mitotic arrest and apoptosis. Detailed protocols for key experimental assays are provided to enable researchers to investigate and characterize the microtubule-stabilizing properties of cabazitaxel and other potential microtubule-targeting agents.

Introduction: The Central Role of Microtubules in Cell Division and Cancer

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, most critically, the formation of the mitotic spindle during cell division.[1] The mitotic spindle is a complex apparatus that orchestrates the precise segregation of chromosomes into daughter cells. Disruption of microtubule dynamics interferes with spindle function, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[2] This vulnerability has been successfully exploited in cancer therapy, with microtubule-targeting agents representing a cornerstone of many chemotherapy regimens.[3]

Cabazitaxel: A Novel Taxane with a Distinct Mechanism of Action

Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III.[4] Like other taxanes, its primary mechanism of action is the stabilization of microtubules.[1][5]

Binding to β-Tubulin and Promotion of Microtubule Assembly

Cabazitaxel binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer.[1][5] This binding event promotes the assembly of tubulin into microtubules and stabilizes existing microtubules by inhibiting their depolymerization.[2][6] The stabilization effect is so potent that it can induce microtubule formation even in the absence of GTP, a crucial component for physiological microtubule assembly.[2]

One of the key distinguishing features of cabazitaxel is its reduced affinity for the P-glycoprotein (P-gp) efflux pump.[1][5] P-gp is a transmembrane protein that actively transports a wide range of chemotherapeutic drugs out of cancer cells, a common mechanism of multidrug resistance.[1] Cabazitaxel's ability to circumvent P-gp-mediated efflux allows it to accumulate to higher intracellular concentrations in resistant tumor cells, contributing to its efficacy in patients who have failed treatment with other taxanes like docetaxel.[1][5]

Suppression of Microtubule Dynamics

The binding of cabazitaxel to microtubules has profound effects on their dynamic instability—the stochastic switching between periods of growth and shrinkage. Cabazitaxel potently suppresses these dynamics, effectively freezing the microtubules in a polymerized state.[1][7] This leads to the formation of abnormal, non-functional mitotic spindles, triggering the spindle assembly checkpoint and causing a sustained arrest of cells in the G2/M phase of the cell cycle.[1][2] Unable to complete mitosis, the cancer cells ultimately undergo apoptosis.[1]

Quantitative Analysis of Cabazitaxel's Microtubule Stabilizing Effects

The following tables summarize key quantitative data from various studies, highlighting the potency of cabazitaxel in comparison to docetaxel.

| Parameter | Cabazitaxel | Docetaxel | Cell Line/System | Reference |

| Inhibition of Cell Proliferation (IC50) | 0.4 ± 0.1 nmol/L | 2.5 ± 0.5 nmol/L | MCF7 Human Breast Cancer | [7] |

| Half-maximal Mitotic Arrest (24 hours) | 1.9 nmol/L | 2.2 nmol/L | MCF7 Human Breast Cancer | [7] |

| Binding Affinity to Microtubules (KD) | 7.4 ± 0.9 µmol/L | 6.8 ± 0.2 µmol/L | Unfractionated Microtubules | [8] |

| Binding Affinity to βIII-tubulin-depleted Microtubules (KD) | 8.3 ± 1.2 µmol/L | 7.9 ± 0.3 µmol/L | βIII-tubulin-depleted Microtubules | [8] |

| Parameter (at 2 nmol/L) | Cabazitaxel | Docetaxel | Cell Line | Reference | | --- | --- | --- | --- | | Suppression of Microtubule Shortening Rate | 59% | 49% | MCF7 |[7] | | Suppression of Microtubule Growing Rate | 33% | 19% | MCF7 |[7] | | Suppression of Overall Dynamicity | 83% | 64% | MCF7 |[7] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by cabazitaxel and a general workflow for assessing microtubule stabilization.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity of the solution.

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

Cabazitaxel and other test compounds dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 384-well plate reader

-

Low-binding 384-well plates

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare a 2X polymerization buffer containing 2 mM GTP and 20% glycerol in General Tubulin Buffer.

-

-

Compound Dilution:

-

Prepare serial dilutions of cabazitaxel and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Setup:

-

In a pre-warmed 37°C 384-well plate, add the test compounds.

-

Add the tubulin solution to each well.

-

Initiate the polymerization by adding the 2X polymerization buffer.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time for each concentration.

-

Determine the initial rate of polymerization and the maximum polymer mass.

-

Calculate the EC₅₀ value for polymerization enhancement.

-

Cellular Immunofluorescence Microscopy for Microtubule Stabilization

This method allows for the visualization of the effects of cabazitaxel on the microtubule network and mitotic spindle organization in cultured cells.

Materials:

-

Adherent cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Glass coverslips

-

Cabazitaxel and control compounds

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin monoclonal antibody

-

Secondary antibody: fluorescently labeled anti-mouse IgG

-

DAPI solution for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of cabazitaxel or vehicle control for a predetermined time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with warm PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Acquire images using a fluorescence microscope. Observe changes in microtubule organization, such as bundling and the formation of abnormal mitotic spindles.

-

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with cabazitaxel.

Materials:

-

Adherent cancer cell line

-

96-well cell culture plates

-

Cabazitaxel and control compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with serial dilutions of cabazitaxel or vehicle control for the desired duration (e.g., 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the percentage of cell viability versus the drug concentration.

-

Calculate the IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%.[7]

-

Conclusion

Cabazitaxel is a highly effective microtubule-stabilizing agent that demonstrates significant advantages in overcoming drug resistance. Its potent suppression of microtubule dynamics, leading to mitotic arrest and apoptosis, underscores the continued importance of targeting the microtubule cytoskeleton in cancer therapy. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of cabazitaxel and other novel microtubule-targeting compounds, facilitating further research and development in this critical area of oncology.

References

- 1. Measurement of Microtubule Dynamics by Spinning Disk Microscopy in Monopolar Mitotic Spindles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Live cell-imaging techniques for analyses of microtubules in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. researchhub.com [researchhub.com]

- 5. benchchem.com [benchchem.com]

- 6. Imaging Microtubules in vitro at High Resolution while Preserving their Structure [en.bio-protocol.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

In Vitro Efficacy of Cabazitaxel: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Cabazitaxel on various cancer cell lines. It summarizes key quantitative data, details common experimental protocols for assessing the efficacy of the drug, and visualizes the core signaling pathways involved in its mechanism of action.

Introduction to Cabazitaxel

Cabazitaxel is a second-generation taxane chemotherapeutic agent that has demonstrated significant efficacy in treating various cancers, particularly in cases of resistance to other taxanes like Docetaxel.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cytoskeleton involved in cell division.[1] By preventing the disassembly of microtubules, Cabazitaxel disrupts the mitotic spindle, leading to a halt in cell division and subsequent programmed cell death, or apoptosis.[1] This guide focuses on the in vitro studies that have elucidated these effects on a cellular and molecular level.

Cytotoxic Activity of Cabazitaxel Across Cancer Cell Lines

The cytotoxic potential of Cabazitaxel has been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The following tables summarize the IC50 values of Cabazitaxel in various cancer cell lines, including those sensitive and resistant to other chemotherapeutic agents.

Table 1: IC50 Values of Cabazitaxel in Prostate Cancer Cell Lines

| Cell Line | Type | Resistance Profile | IC50 (nM) | Reference |

| PC-3 | Prostate Carcinoma | - | Varies by study | [2] |

| DU-145 | Prostate Carcinoma | - | Varies by study | [2] |

| PC-3-TxR | Paclitaxel-Resistant Prostate Carcinoma | Paclitaxel/Docetaxel Resistant | 1.3 | |

| DU145-TxR | Paclitaxel-Resistant Prostate Carcinoma | Paclitaxel/Docetaxel Resistant | 7.09 | |

| PC-3-TxR/CxR | Cabazitaxel-Resistant Prostate Carcinoma | Cabazitaxel Resistant | 15.4 | |

| DU145-TxR/CxR | Cabazitaxel-Resistant Prostate Carcinoma | Cabazitaxel Resistant | 30.8 | |

| LNCaP | Prostate Carcinoma | - | Not specified | [3] |

| LNCaP-HPR | Hormone-Refractory Prostate Carcinoma | - | Not specified | [3] |

| C4-2 | Castration-Resistant Prostate Carcinoma | - | Not specified | [3] |

| MDA-PCA-2b | Prostate Carcinoma | - | Varies by study | [2] |

| ACRJ-PC28 | Afro-Caribbean Prostate Cancer | - | Varies by study | [2] |

Table 2: IC50 Values of Cabazitaxel in Other Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time | IC50 (nM) | Reference |

| SK-hep-1 | Hepatocellular Carcinoma | 72h | 0.84 | [4] |

| Huh-7 | Hepatocellular Carcinoma | 72h | Varies by study | [4] |

| Huh-TS-48 | Chemotherapy-Resistant Hepatocellular Carcinoma | 72h | <5 (1.53-fold resistance) | [4] |

| SK-sora-5 | Sorafenib-Resistant Hepatocellular Carcinoma | 72h | 0.73 | [4] |

| HCT116 | Colorectal Cancer | 48h | 30 | [5] |

| MCF7 | Breast Cancer | 72h | 0.4 | |

| T98G | Glioblastoma | 72h | ~2.5 | [6] |

| U87 | Glioblastoma | 72h | <2.5 | [6] |

Effects on Cell Cycle and Apoptosis

A hallmark of Cabazitaxel's in vitro activity is its ability to induce cell cycle arrest and apoptosis.

Cell Cycle Arrest

Numerous studies have demonstrated that Cabazitaxel treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[3][5][6] This arrest is a direct consequence of the drug's microtubule-stabilizing effect, which prevents the proper formation and function of the mitotic spindle, a requisite for progression through mitosis.

Induction of Apoptosis

Following G2/M arrest, cancer cells treated with Cabazitaxel typically undergo apoptosis.[3][5][6] This programmed cell death is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine, which can be detected by Annexin V staining.[3] Studies have shown a significant increase in the apoptotic cell population in various cancer cell lines upon Cabazitaxel treatment. For instance, in LNCaP prostate cancer cells, 10 nM of Cabazitaxel led to a late apoptosis rate of 41.3%.[3]

Signaling Pathways Modulated by Cabazitaxel

Cabazitaxel's cytotoxic effects are mediated through the modulation of key intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

The PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical pro-survival pathway that is often dysregulated in cancer. In vitro studies have shown that Cabazitaxel can inhibit the activation of this pathway in castration-resistant prostate cancer (CRPC) cells.[7] Treatment with Cabazitaxel leads to a downregulation in the phosphorylation of both PI3K and AKT, thereby suppressing the pro-survival signals and contributing to its apoptotic effects. Interestingly, in Docetaxel-resistant CRPC cells, the PI3K/AKT pathway may remain activated after Docetaxel treatment, while Cabazitaxel is still able to inactivate it, providing a potential mechanism for overcoming Docetaxel resistance.

The p53 Pathway

The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as that caused by chemotherapeutic agents. In colorectal cancer cells, Cabazitaxel has been shown to upregulate the p53 pathway.[5] Transcriptome analysis revealed that Cabazitaxel treatment leads to an increased expression of several downstream target genes of p53 that are involved in cell cycle arrest and apoptosis.[5]

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to assess the efficacy of Cabazitaxel.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Cabazitaxel on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Cabazitaxel stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Drug Treatment: The following day, treat the cells with serial dilutions of Cabazitaxel. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of Cabazitaxel on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Cabazitaxel stock solution

-

6-well plates

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

-

PBS

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.

-

Drug Treatment: Treat the cells with various concentrations of Cabazitaxel.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Replace the medium with fresh, drug-containing medium every 2-3 days.

-

Fixation: After the incubation period, wash the colonies with PBS and fix them with a suitable fixative (e.g., methanol or paraformaldehyde).

-

Staining: Stain the colonies with crystal violet solution for 5-20 minutes.

-

Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells and wash them once with PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect and quantify the expression of specific proteins involved in the signaling pathways affected by Cabazitaxel.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-AKT, AKT, p53, Bax, Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The in vitro studies summarized in this guide demonstrate that Cabazitaxel is a potent cytotoxic agent against a variety of cancer cell lines, including those resistant to first-generation taxanes. Its mechanism of action involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. These effects are mediated, at least in part, through the modulation of key signaling pathways such as the PI3K/AKT and p53 pathways. The provided experimental protocols offer a framework for the continued investigation of Cabazitaxel's efficacy and mechanism of action in a preclinical research setting.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. benchchem.com [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 6. youtube.com [youtube.com]

- 7. ucl.ac.uk [ucl.ac.uk]

Navigating Resistance: An In-depth Technical Guide to Cabazitaxel Resistance Mechanisms in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabazitaxel, a second-generation taxane, has marked a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients previously treated with docetaxel. Its efficacy stems from its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis. However, the emergence of resistance to cabazitaxel presents a formidable clinical challenge. This technical guide provides a comprehensive overview of the core molecular mechanisms underpinning cabazitaxel resistance, offering insights for researchers and drug development professionals dedicated to overcoming this obstacle. We will delve into the primary drivers of resistance, present quantitative data for comparative analysis, detail key experimental protocols for investigating these mechanisms, and visualize complex pathways and workflows.

Core Mechanisms of Cabazitaxel Resistance

The landscape of cabazitaxel resistance is multifaceted, involving a dynamic interplay of several cellular processes. The principal mechanisms can be broadly categorized as follows:

-

Drug Efflux and Transport: The most well-documented mechanism of resistance to taxanes is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.

-

Alterations in Microtubule Dynamics: As cabazitaxel's primary target is the microtubule, changes in tubulin composition and dynamics can significantly impact drug efficacy.

-

Aberrant Signaling Pathways: The activation of pro-survival and the inhibition of pro-apoptotic signaling pathways play a crucial role in conferring resistance.

-

Epigenetic Modifications: Changes in the epigenetic landscape can lead to the silencing of tumor suppressor genes or the activation of oncogenes, contributing to drug resistance.

-

Impaired Apoptotic Machinery: Resistance can arise from defects in the cellular pathways that govern programmed cell death.

-

Role of the Androgen Receptor (AR): In the context of prostate cancer, alterations in AR signaling, including the expression of splice variants, can influence cabazitaxel sensitivity.

Drug Efflux and Transport: The Role of ABCB1

The overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein (P-gp) or ABCB1, is a primary mechanism of resistance to a wide range of chemotherapeutic agents, including taxanes.[1][2] While cabazitaxel was designed to be a poor substrate for P-gp compared to docetaxel, its long-term use can still lead to the upregulation of ABCB1, resulting in increased drug efflux and reduced intracellular drug concentrations.[3][4]

Quantitative Data: Cabazitaxel IC50 and Fold Resistance in Resistant Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values and the fold resistance to cabazitaxel in various cancer cell lines, highlighting the impact of ABCB1 overexpression.

| Cell Line | Cancer Type | Resistance Mechanism | Cabazitaxel IC50 (Resistant) | Cabazitaxel IC50 (Parental) | Fold Resistance | Reference |

| PC-3-TxR/CxR | Prostate Cancer | ABCB1 Upregulation | 15.4 nM | 1.3 nM (PC-3-TxR) | 11.8 | [5] |

| DU145-TxR/CxR | Prostate Cancer | ABCB1 Upregulation | 30.8 nM | 7.0 nM (DU145-TxR) | 4.4 | [5] |

| TaxR | Prostate Cancer | ABCB1 Overexpression | 7.3 nM | 0.7 nM (C4-2B) | ~10 | [1] |

| DU145-DTXR | Prostate Cancer | ABCB1 Overexpression | 3.3 nM | 0.7 nM (DU145) | ~5 | [1] |

| MCF-7/CTAX | Breast Cancer | ABCB1 Activation | Not specified | Not specified | 33 | [6] |

| MES-SA/Dx5 | Uterine Sarcoma | MDR | Not specified | Not specified | 15 | [6] |

| MCF-7/TxT50 | Breast Cancer | MDR | Not specified | Not specified | 9 | [6] |

Experimental Protocol: Assessing ABCB1-Mediated Drug Efflux

A common method to evaluate the function of ABCB1 is the calcein-AM efflux assay.

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for ABCB1. Inside the cell, it is cleaved by esterases to become the fluorescent molecule calcein, which is trapped within the cell unless actively transported out by ABCB1.

Protocol:

-

Cell Culture: Culture both the parental (sensitive) and the suspected ABCB1-overexpressing (resistant) cell lines in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment (Optional): To confirm ABCB1 involvement, a subset of resistant cells can be pre-incubated with a known ABCB1 inhibitor (e.g., verapamil, cyclosporin A, or elacridar).[7][8]

-

Calcein-AM Loading: Add calcein-AM (typically 1 µM) to all wells and incubate for a specified time (e.g., 1 hour).[7][8]

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: Compare the fluorescence intensity between the parental and resistant cells. A lower fluorescence in the resistant cells indicates increased efflux. Reversal of this effect by an ABCB1 inhibitor confirms the role of this transporter.

Experimental Workflow: ABCB1 Efflux Assay

Alterations in Microtubule Dynamics

Cabazitaxel's therapeutic action is dependent on its ability to bind to and stabilize microtubules. Resistance can emerge through modifications to the microtubule cytoskeleton itself.

a) Altered Expression of β-Tubulin Isotypes

The tubulin protein is a heterodimer of α- and β-tubulin. Humans express several isotypes of β-tubulin, and an altered expression pattern can affect the binding affinity of taxanes. Overexpression of the class III β-tubulin isotype (TUBB3) is a frequently observed mechanism of resistance to taxanes, including cabazitaxel.[9][10][11][12][13]

b) Impaired Tubulin Polymerization

In some resistant cell lines, there is a reduced ability of tubulin to polymerize in response to taxane treatment, which can be due to mutations in the tubulin genes or alterations in microtubule-associated proteins.[14]

Experimental Protocol: Immunoblotting for β-Tubulin Isotypes

Principle: Western blotting allows for the quantification of specific proteins, such as TUBB3, in cell lysates.

Protocol:

-

Protein Extraction: Lyse parental and cabazitaxel-resistant cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the β-tubulin isotype of interest (e.g., anti-TUBB3 antibody).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare the expression levels between sensitive and resistant cells.

Aberrant Signaling Pathways

Several intracellular signaling pathways can be hijacked by cancer cells to promote survival and evade the cytotoxic effects of cabazitaxel.

a) PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is a common feature in many cancers and has been implicated in resistance to various chemotherapies, including cabazitaxel.[15][16][17][18][19] In some cabazitaxel-resistant cells, there is an enhancement of PI3K/AKT signaling.[15]

b) ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and survival. Enhanced ERK signaling has been observed in cabazitaxel-resistant castration-resistant prostate cancer cells.[15]

c) Wnt Signaling Pathway

Recent evidence suggests a role for the Wnt signaling pathway in cabazitaxel resistance. A switch from the canonical to the non-canonical Wnt signaling pathway has been observed in cabazitaxel-resistant prostate cancer cells.[7][20]

Signaling Pathway Diagram: PI3K/Akt/mTOR in Cabazitaxel Resistance

Epigenetic Modifications

Epigenetic alterations, such as DNA methylation and histone modifications, can contribute to cabazitaxel resistance by altering the expression of genes involved in drug sensitivity and resistance.

DNA Methylation

DNA methylation-mediated silencing of pro-apoptotic and tumor suppressor genes can confer resistance to cabazitaxel.[5][21][22][23] Pre-treatment of resistant cells with demethylating agents, such as 5-azacytidine, has been shown to restore sensitivity to cabazitaxel, highlighting the therapeutic potential of targeting the epigenome.[5][21]

Impaired Apoptotic Machinery

Cabazitaxel, like other taxanes, induces cell death primarily through apoptosis. Resistance can arise from the downregulation of pro-apoptotic proteins (e.g., Bax) or the upregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to an overall evasion of programmed cell death.

Experimental Protocol: TUNEL Assay for Apoptosis Detection

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

-

Cell/Tissue Preparation: Culture cells on coverslips or prepare paraffin-embedded tissue sections.

-

Fixation and Permeabilization: Fix the samples (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.25% Triton X-100) to allow entry of the labeling reagents.[24][25]

-

TUNEL Reaction: Incubate the samples with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Staining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

-

Imaging: Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.

-

Quantification: Determine the percentage of TUNEL-positive cells to quantify the level of apoptosis.

Experimental Workflow: TUNEL Assay

Role of the Androgen Receptor (AR) in Prostate Cancer

In the specific context of prostate cancer, the androgen receptor (AR) and its signaling pathway can influence the response to chemotherapy.

Androgen Receptor Splice Variant 7 (AR-V7)

The expression of AR splice variants, particularly AR-V7, has been associated with resistance to androgen-deprivation therapies. While some studies have investigated a potential link between AR-V7 and taxane resistance, the current evidence suggests that the presence of AR-V7 does not confer resistance to cabazitaxel.[6][26][27][28][29] In fact, cabazitaxel may be a more effective treatment option for patients with AR-V7-positive tumors compared to AR-targeted agents.[29]

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for AR-V7 Detection

Principle: qRT-PCR allows for the sensitive and specific quantification of mRNA transcripts, including AR-V7.

Protocol:

-

RNA Extraction: Isolate total RNA from patient-derived circulating tumor cells (CTCs) or tumor tissue.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up a qPCR reaction using primers and a probe specific for the AR-V7 transcript. Also, include primers and a probe for a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the amplification curves to determine the cycle threshold (Ct) values. Calculate the relative expression of AR-V7 using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion and Future Directions

Cabazitaxel resistance is a complex and multifactorial phenomenon that poses a significant hurdle in the management of advanced cancers. The mechanisms detailed in this guide, including drug efflux, microtubule alterations, aberrant signaling, epigenetic modifications, and impaired apoptosis, represent key areas of investigation for the development of novel therapeutic strategies. A thorough understanding of these resistance pathways is paramount for:

-

Developing rational drug combinations: Combining cabazitaxel with inhibitors of ABCB1, PI3K/Akt/mTOR, or ERK signaling could potentially resensitize resistant tumors.

-

Identifying predictive biomarkers: The expression levels of TUBB3 or the activation status of specific signaling pathways could serve as biomarkers to predict which patients are most likely to respond to cabazitaxel.

-

Designing novel therapeutic agents: The development of new drugs that can circumvent these resistance mechanisms is an ongoing area of research.

By continuing to unravel the intricate web of cabazitaxel resistance, the scientific community can pave the way for more effective and durable treatment strategies for patients with advanced malignancies.

References

- 1. ABCB1 mediates cabazitaxel-docetaxel cross-resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Mechanisms of Resistance to Cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Establishment and characterization of two cabazitaxel-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference | PLOS One [journals.plos.org]

- 8. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. Ritonavir reverses resistance to docetaxel and cabazitaxel in prostate cancer cells with acquired resistance to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. TUNEL assay as a measure of chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clonogenic Assay [en.bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Cell Plasticity-Related Phenotypes and Taxanes Resistance in Castration-Resistant Prostate Cancer [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. oncotarget.com [oncotarget.com]

- 23. researchgate.net [researchgate.net]

- 24. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 26. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Using the AR-V7 biomarker to determine treatment in metastatic castrate resistant prostate cancer, a feasibility randomised control trial, conclusions from the VARIANT trial - PMC [pmc.ncbi.nlm.nih.gov]

Cabazitaxel: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabazitaxel, a second-generation taxane, represents a significant advancement in the treatment of metastatic castration-resistant prostate cancer (mCRPC), particularly in patients previously treated with docetaxel. Its unique chemical structure confers a lower affinity for the P-glycoprotein (P-gp) efflux pump, a common mechanism of taxane resistance. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of cabazitaxel, offering valuable insights for researchers, scientists, and drug development professionals.

Pharmacokinetics

Cabazitaxel exhibits a predictable and dose-proportional pharmacokinetic profile. Following intravenous administration, it demonstrates a three-compartment distribution model with a long terminal half-life. The drug is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4/5, and to a lesser extent by CYP2C8. Excretion occurs predominantly through the feces.

Table 1: Population Pharmacokinetic Parameters of Cabazitaxel in Patients with Advanced Solid Tumors

| Parameter | Typical Value (for a non-breast cancer patient with BSA of 1.84 m²) | Inter-individual Variability (%) |

| Clearance (CL) | 48.5 L/h[1] | 39 |

| Central Volume of Distribution (V1) | 26.0 L[1] | - |

| Steady-State Volume of Distribution (Vss) | 4,870 L[1] | - |

| Alpha Half-life (t½α) | 4.4 minutes[1] | - |

| Beta Half-life (t½β) | 1.6 hours[1] | - |

| Gamma Half-life (t½γ) | 95 hours[1] | - |

| Plasma Protein Binding | 89-92%[2] | - |

BSA: Body Surface Area

Table 2: Cabazitaxel Pharmacokinetics in Special Populations

| Population | Effect on Pharmacokinetics | Reference |

| Hepatic Impairment | Increased exposure. Contraindicated in patients with moderate to severe hepatic impairment. | [3] |

| Renal Impairment | No clinically meaningful effect on pharmacokinetics in mild to severe renal impairment. | [4] |

Pharmacodynamics

The primary mechanism of action of cabazitaxel involves the stabilization of microtubules, leading to the inhibition of mitotic and interphase cellular functions. This disruption of the microtubule network ultimately results in cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[2][5]

Signaling Pathways

Cabazitaxel's interaction with microtubules triggers a cascade of downstream signaling events.

Resistance Mechanisms

Despite its efficacy, resistance to cabazitaxel can develop through various mechanisms, including alterations in drug efflux pumps and activation of alternative signaling pathways.

Experimental Protocols

Pharmacokinetic Analysis using LC-MS/MS

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying cabazitaxel concentrations in biological matrices.

Sample Preparation:

-

Plasma samples are typically subjected to protein precipitation followed by liquid-liquid extraction.[6]

-

An internal standard (e.g., a deuterated analog of cabazitaxel) is added to the samples prior to extraction to ensure accuracy.

Chromatographic Separation:

-

Reverse-phase chromatography is commonly employed using a C18 column.[6]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used to separate cabazitaxel from endogenous plasma components.[6]

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

-

Specific precursor-to-product ion transitions for cabazitaxel and the internal standard are monitored to ensure selectivity and sensitivity.

Population Pharmacokinetic (PopPK) Modeling

Non-linear mixed-effects modeling (e.g., using NONMEM software) is utilized to analyze sparse pharmacokinetic data from clinical trials and to identify covariates that influence drug disposition.

Model Development:

-

A structural pharmacokinetic model (e.g., a two- or three-compartment model) is selected based on the observed concentration-time data.[7]

-

Inter-individual variability in pharmacokinetic parameters is modeled using an exponential error model.

-

Residual variability, accounting for intra-individual variability and measurement error, is typically described by a proportional or combined error model.[7]

Covariate Analysis:

-

Potential covariates such as patient demographics (e.g., age, body surface area), organ function (e.g., renal and hepatic function), and concomitant medications are screened for their influence on pharmacokinetic parameters.[7]

-

A forward inclusion and backward elimination approach is often used to build the final covariate model.

In Vitro Efficacy Assessment

Cell Viability and IC50 Determination:

-

Cancer cell lines are seeded in 96-well plates and treated with a range of cabazitaxel concentrations.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT or CellTiter-Glo assay.

-

The half-maximal inhibitory concentration (IC50), representing the drug concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[8][9]

Microtubule Stabilization Assay:

-

Cells are treated with cabazitaxel or a vehicle control.

-

Cells are then lysed in a microtubule-stabilizing buffer.

-

The soluble (unpolymerized) and insoluble (polymerized) tubulin fractions are separated by centrifugation.

-

The amount of tubulin in each fraction is quantified by Western blotting to determine the effect of cabazitaxel on microtubule polymerization.

Preclinical Efficacy Studies in Xenograft Models

Study Design:

-

Human prostate cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized to receive cabazitaxel, a comparator agent, or a vehicle control.

-

Cabazitaxel is typically administered intravenously on a defined schedule (e.g., once weekly).

-

Tumor volume and body weight are monitored regularly throughout the study.

-

The primary endpoint is typically tumor growth inhibition or regression.[4]

Conclusion

This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of cabazitaxel. The presented data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and clinicians working to optimize the use of this important anticancer agent and to develop novel therapeutic strategies to overcome resistance. A thorough understanding of its complex pharmacological profile is essential for its continued successful application in the treatment of advanced prostate cancer and its potential expansion to other malignancies.

References

- 1. Analysis of cabazitaxel‐resistant mechanism in human castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Wnt non-canonical signaling modulates cabazitaxel sensitivity in prostate cancer cells | PLOS One [journals.plos.org]

- 3. Collection - Data from Preclinical Antitumor Activity of Cabazitaxel, a Semisynthetic Taxane Active in Taxane-Resistant Tumors - Clinical Cancer Research - Figshare [figshare.com]

- 4. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of DNA Methylation in Cabazitaxel Resistance in Prostate Cancer | Anticancer Research [ar.iiarjournals.org]

- 6. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cabazitaxel-Induced Stabilization of Microtubules Enhances Radiosensitivity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cabazitaxel, a novel chemotherapeutic alternative for drug-resistant hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Cabazitaxel for the Treatment of Advanced Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabazitaxel, a second-generation taxane, represents a significant advancement in the treatment of advanced solid tumors, particularly in cases of resistance to first-generation taxanes like docetaxel. This technical guide provides an in-depth overview of cabazitaxel, encompassing its mechanism of action, clinical efficacy across various solid tumors, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data from key clinical trials are presented to support further research and drug development efforts in this area.

Mechanism of Action

Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III.[1] Its primary mechanism of action involves the disruption of the microtubule network within cancer cells, which is crucial for mitosis and cell division.[2][3][4]

Microtubule Stabilization: Cabazitaxel binds to the β-tubulin subunit of microtubules.[1][4] This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly. This process is essential for the formation and function of the mitotic spindle during cell division.[2][4]

Mitotic Arrest and Apoptosis: The stabilization of microtubules by cabazitaxel leads to the arrest of the cell cycle at the G2/M phase, preventing cancer cells from completing mitosis.[5] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the demise of the cancer cell.[2]

Overcoming Drug Resistance: A key feature of cabazitaxel is its ability to overcome resistance mechanisms that limit the efficacy of other taxanes. It has a lower affinity for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of multidrug resistance.[6] This allows cabazitaxel to maintain its intracellular concentration and therapeutic effect in tumor cells that overexpress P-gp.

Signaling Pathways Modulated by Cabazitaxel

Cabazitaxel's antitumor activity is not solely dependent on microtubule disruption but also involves the modulation of several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. Studies have shown that cabazitaxel can suppress the activation of this pathway in castration-resistant prostate cancer (CRPC) cells.[7] Treatment with cabazitaxel leads to a decrease in the phosphorylation of both PI3K and AKT, thereby inhibiting the downstream pro-survival signals.[7] This inhibition of the PI3K/AKT pathway contributes to the pro-apoptotic effects of cabazitaxel.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial regulator of cell growth and proliferation. In some cancer cell lines, resistance to taxanes has been associated with the activation of this pathway. Cabazitaxel has been shown to inhibit the phosphorylation of key components of the MAPK/ERK pathway in docetaxel-resistant prostate cancer cells, suggesting that its efficacy may, in part, be due to the suppression of this pro-survival signaling cascade.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. The Wnt non-canonical signaling modulates cabazitaxel sensitivity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cabazitaxel suppresses colorectal cancer cell growth via enhancing the p53 antitumor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cabazitaxel suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Wnt non-canonical signaling modulates cabazitaxel sensitivity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] The Wnt non-canonical signaling modulates cabazitaxel sensitivity in prostate cancer cells | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Cabazitaxel Dosage and Administration in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of cabazitaxel, a second-generation taxane with significant activity in docetaxel-sensitive and -resistant tumor models. This document details recommended dosage and administration protocols for various preclinical models, summarizes key pharmacokinetic and efficacy data, and outlines experimental procedures for assessing the drug's mechanism of action and toxicity.

Introduction

Cabazitaxel is a microtubule inhibitor that stabilizes tubulin, leading to mitotic arrest and tumor cell death.[1][2] Its distinct molecular structure allows it to overcome resistance mechanisms that limit the efficacy of other taxanes like paclitaxel and docetaxel, particularly those involving P-glycoprotein (P-gp) efflux pumps.[3][4] Preclinical studies have demonstrated its broad antitumor activity across a range of xenograft models, including those with acquired resistance to docetaxel.[3][5][6] This document serves as a guide for researchers designing and executing preclinical studies with cabazitaxel.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of cabazitaxel in various animal models.

Table 1: In Vivo Antitumor Efficacy of Cabazitaxel in Xenograft Models

| Tumor Model | Animal Model | Cabazitaxel Dose (mg/kg) | Administration Route & Schedule | Comparator & Dose (mg/kg) | Outcome |

| HID28 (CRPC) | Mouse | 20 | IV | Docetaxel, 20 | Greater antitumor efficacy than docetaxel.[3][7] |

| PC339-DOC (Docetaxel-Resistant Prostate Cancer) | Mouse | 33 | IV, single bolus | - | Highly active, causing complete regression in 4 out of 5 mice.[5] |

| PC346C-DOC (Docetaxel-Resistant Prostate Cancer) | Mouse | 33 | IV, single bolus | - | Lacked significant antitumor activity.[5] |

| MA16/C (Mammary Adenocarcinoma) | Mouse | 40 | IV, single infusion | - | Induced complete remissions in 80% of mice.[8] |

| B16/TXT (Docetaxel-Resistant Melanoma) | Mouse | - | IV | Docetaxel | Active in tumors with acquired docetaxel resistance.[6] |

| Human Tumor Xenografts (various) | Nude Mouse | 7.4 | - | Docetaxel | Showed good activity against some xenografts where docetaxel was poorly active.[9] |

Table 2: Pharmacokinetic Parameters of Cabazitaxel in Preclinical Models

| Animal Model | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | AUC (ng·h/mL) | CL (L/h/kg) | Vss (L/kg) | t1/2 (h) |

| Normal Mice | - | IV | - | - | 0.9–1.1 | 2.5–3.7 | 5.1–7.6 |

| Tumor-Bearing Mice | - | IV | - | - | 1.7 | 8.8 | 26 |

| Rats | - | IV | - | - | 4.8 | 22.7 | 10 |

| Dogs | - | IV | - | - | 2.5–5.3 | 3.3–14.5 | 3.0–4.3 |

Data compiled from multiple preclinical studies.[3][7][10]

Table 3: Preclinical Toxicity Profile of Cabazitaxel

| Animal Model | Dose | Key Toxicity Findings |

| Mice, Rats, Dogs | Single Dose | Highest non-lethal doses (HNLD) were 30 mg/kg (mice), 2.5 mg/kg (rats), and 0.5 mg/kg (dogs).[7] |

| Rats, Dogs | Repeat Dose | Reversible changes in bone marrow, lymphoid system, gastrointestinal tract, and male reproductive system.[3][7] |

Experimental Protocols

Preparation of Cabazitaxel for Intravenous Administration

This protocol is adapted from clinical preparation guidelines for Jevtana® (cabazitaxel) and should be optimized for preclinical use.

Materials:

-

Cabazitaxel powder

-

Supplied diluent (e.g., 13% (w/w) ethanol in water for injection)[11]

-

Sterile, PVC-free infusion bags or bottles (e.g., 0.9% sodium chloride or 5% dextrose solution)[2][11]

-

Calibrated syringes

-

Sterile needles

Procedure:

-

First Dilution:

-

Aseptically add the entire contents of the supplied diluent to the vial of cabazitaxel powder.[11]

-

Gently mix by repeated inversions for at least 45 seconds. Do not shake to avoid foaming.[11]

-

Allow the solution to stand for a few minutes to allow any foam to dissipate. The resulting concentration is typically 10 mg/mL.[11]

-

This initial dilution should be used for the second dilution step within 30 minutes.[11]

-

-

Second (Final) Dilution:

-

Withdraw the required dose from the 10 mg/mL solution using a calibrated syringe.

-

Inject the withdrawn volume into a sterile, PVC-free infusion bag or bottle containing either 0.9% sodium chloride or 5% dextrose solution.[2][11]

-

The final concentration of the infusion solution should be between 0.10 mg/mL and 0.26 mg/mL.[2][11] If a higher dose is required, increase the volume of the infusion vehicle to not exceed a concentration of 0.26 mg/mL.[11]

-

Thoroughly mix the final infusion solution by gentle inversion.[11]

-

Visually inspect the solution for particulate matter or crystallization before administration. Discard if observed.[2][11]

-

In Vivo Tumor Xenograft Model

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest (e.g., PC-3 for prostate cancer)

-

Complete culture medium

-

Matrigel (optional)

-

Calipers

-

Cabazitaxel infusion solution (prepared as in 3.1)

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of each mouse.[12]

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = 0.5 x length x width².[12]

-

-

Treatment Administration:

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Western Blot Analysis of PI3K/AKT Signaling Pathway

This protocol is a general guideline for assessing the effect of cabazitaxel on the PI3K/AKT signaling pathway.

Materials:

-

Treated and untreated tumor tissue or cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-PI3K, anti-PI3K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]

-

Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Detection and Analysis:

-

Wash the membrane again and apply the chemiluminescent substrate.[7]

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Visualizations

Caption: Cabazitaxel's primary mechanism of action involves microtubule stabilization.

Caption: Cabazitaxel can inhibit the PI3K/AKT signaling pathway in cancer cells.

Caption: A typical workflow for a preclinical tumor xenograft study with cabazitaxel.

References

- 1. Molecular Mechanism Mediating Cytotoxic Activity of Cabazitaxel in Docetaxel-resistant Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sandoz-ca.cms.sandoz.com [sandoz-ca.cms.sandoz.com]

- 3. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. tga.gov.au [tga.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and Administration | JEVTANA® (cabazitaxel) injection [pro.campus.sanofi]

- 12. Preparation and Evaluation of Cabazitaxel-Loaded Bovine Serum Albumin Nanoparticles for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Combining Cabazitaxel with Androgen Receptor Antagonists in Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of the taxane-based chemotherapeutic agent, cabazitaxel, with androgen receptor (AR) antagonists such as enzalutamide, apalutamide, and darolutamide, represents a promising strategy in the management of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC). Mounting evidence suggests that the simultaneous targeting of microtubule dynamics by cabazitaxel and the AR signaling pathway by AR antagonists can lead to synergistic anti-tumor effects, overcome resistance mechanisms, and improve therapeutic outcomes.[1][2][3] Cabazitaxel itself has been shown to inhibit the expression of the androgen receptor, providing a mechanistic rationale for this combination.[4]

These application notes provide a comprehensive overview of the preclinical and clinical rationale for this combination therapy, summarize key quantitative data, and offer detailed protocols for essential in vitro and in vivo experiments to evaluate the efficacy and mechanisms of this therapeutic approach.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies investigating the combination of cabazitaxel with AR antagonists.

Table 1: In Vitro Cytotoxicity of Cabazitaxel and AR Antagonists in Prostate Cancer Cell Lines

| Cell Line | Drug | IC50 | Reference |

| C4 | Enzalutamide | Not Determined | [1] |

| LNCaP | Enzalutamide | ~25 µM | [1] |

| LAPC-4 | Enzalutamide | ~30 µM | [1] |

| DU145 | Enzalutamide | Not Determined | [1] |

| PC3 | Enzalutamide | Not Determined | [1] |

| C4 | Cabazitaxel | ~1 nM | [1] |

| PC346Enza | Enzalutamide | Resistant (>10 µM) | [5] |

Note: Data for combination IC50 values are limited in the public domain and often require calculation of a Combination Index (CI) to determine synergy.

Table 2: In Vivo Efficacy of Cabazitaxel and AR Antagonist Combinations in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment | Endpoint | Results | Reference |

| 22Rv1 | Cabazitaxel | Tumor Growth | Significantly delayed tumor growth | [6] |

| 22Rv1 | Cabazitaxel + Castration | Tumor Growth & Survival | Significantly increased survival and delayed tumor growth | [6] |

| PC346Enza | Cabazitaxel (33 mg/kg) | Mean Tumor Volume (46 days) | 61 mm³ | [5] |

| PC346Enza | Docetaxel (33 mg/kg) | Mean Tumor Volume (46 days) | 258 mm³ | [5] |

| PC346Enza | Placebo | Mean Tumor Volume (46 days) | 743 mm³ | [5] |

| PC346C-DCC-K (PDX) | Cabazitaxel + Enzalutamide | Median Time to Humane Endpoint | 77 days | [7] |

| PC346C-DCC-K (PDX) | Cabazitaxel | Median Time to Humane Endpoint | 48 days | [7] |

| VCaP-Enza-B (PDX) | Cabazitaxel + Enzalutamide | Median Time to Humane Endpoint | 80 days | [7] |

| VCaP-Enza-B (PDX) | Cabazitaxel | Median Time to Humane Endpoint | 53 days | [7] |

Table 3: Apoptosis Induction by Cabazitaxel in Prostate Cancer Cell Lines

| Cell Line | Cabazitaxel Concentration | Apoptosis Rate | Reference |

| LNCaP | 5 nM | 31.1% (late apoptosis) | [8] |

| LNCaP | 10 nM | 41.3% (late apoptosis) | [8] |

| LNCaP-HPR | 5 nM | 32.9% (total apoptotic) | [8] |

| LNCaP-HPR | 10 nM | 40% (total apoptotic) | [8] |

| C4-2 | 10 nM | 49.8% (apoptotic death) | [8] |

| 22Rv1 | 0.03 nmol/L | Increased apoptosis vs. control | [9] |

| 22Rv1 | 0.3 nmol/L | Further increased apoptosis vs. control | [9] |

| PC-3 | 0.03 nmol/L | Increased apoptosis vs. control | [9] |

| PC-3 | 0.3 nmol/L | Further increased apoptosis vs. control | [9] |

Note: The addition of an AR antagonist to cabazitaxel has been shown to enhance apoptosis, though quantitative side-by-side comparisons in single studies are not always readily available in the provided search results.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by the combination of cabazitaxel and AR antagonists, as well as a typical experimental workflow for evaluating this combination.

References

- 1. researchgate.net [researchgate.net]

- 2. cancernetwork.com [cancernetwork.com]

- 3. urologytimes.com [urologytimes.com]

- 4. Cabazitaxel inhibits prostate cancer cell growth by inhibition of androgen receptor and heat shock protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asco.org [asco.org]

- 6. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Continued Androgen Signalling Inhibition improves Cabazitaxel Efficacy in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Association between the apoptotic effect of Cabazitaxel and its pro-oxidant efficacy on the redox adaptation mechanisms in prostate cancer cells with different resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

Application Notes and Protocols: Cabazitaxel in Combination with Immunotherapy for Cancer Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabazitaxel, a second-generation taxane, has demonstrated significant efficacy in treating various cancers, notably metastatic castration-resistant prostate cancer (mCRPC) that is resistant to docetaxel.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.[3][4] Beyond its direct cytotoxic effects, emerging evidence suggests that cabazitaxel possesses immunomodulatory properties, making it a promising candidate for combination with immunotherapy.[5][6]

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining cabazitaxel with immunotherapy, detailed protocols for key experimental assays, and a summary of available clinical data.

Rationale for Combination Therapy

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. Cabazitaxel has been shown to modulate the TME in several ways that may enhance the efficacy of immunotherapies:

-

Induction of Immunogenic Cell Death (ICD): By inducing apoptosis in tumor cells, cabazitaxel can lead to the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs).[6] This process can enhance the priming and activation of anti-tumor T cells.

-

Macrophage Polarization: Preclinical studies have indicated that cabazitaxel can polarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype towards a pro-inflammatory M1 phenotype.[5] M1 macrophages are critical for anti-tumor immunity.

-

Modulation of Immune Checkpoints: While direct evidence is still emerging, the inflammatory TME induced by cabazitaxel may lead to the upregulation of immune checkpoint proteins like PD-L1 on tumor cells, potentially increasing their susceptibility to checkpoint inhibitors.[7][8]

-

Activation of Innate Immune Signaling: Research suggests cabazitaxel may activate Toll-like receptor 3 (TLR3) signaling, further contributing to an anti-tumor immune response.[6]

This multifaceted immunomodulation provides a strong basis for combining cabazitaxel with immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1, anti-CTLA-4) to achieve synergistic anti-tumor effects.

Quantitative Data from Clinical Studies

The combination of cabazitaxel with various immunotherapies is an active area of clinical investigation. The following tables summarize key quantitative data from selected clinical trials.

Table 1: Efficacy of Cabazitaxel in Combination with Immunotherapy and/or Other Agents

| Trial Name / Identifier | Cancer Type | Treatment Arms | Median Radiographic Progression-Free Survival (rPFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | PSA Response Rate (≥50% decline) |

| CheckMate 650 (Cohort D) [9] | mCRPC (post-docetaxel) | D1: Nivolumab + IpilimumabD2: Nivolumab + Ipilimumab (alternative dosing)D4: Cabazitaxel + Prednisone | D1: 5.5 monthsD2: 4.9 monthsD4: 4.8 months | D1: 12.0 monthsD2: 11.8 monthsD4: 11.3 months | D1: 23%D2: 14%D4: 12% | D1: 19%D2: 16%D4: 24% |

| Peapod FOS (Phase 2) [10] | Aggressive Variant mCRPC | Cabazitaxel + Carboplatin + Pembrolizumab | Primary endpoint: 6-month rPFS (data pending) | Secondary endpoint | Secondary endpoint | Secondary endpoint |

| Phase 2 Trial [11] | Non-muscle invasive urothelial carcinoma (NMIUC) | Cabazitaxel + Gemcitabine + Pembrolizumab | Not Reported | Not Reported | 86% Complete Response at 3 months | Not Applicable |

| COSMIC-021 [12][13] | mCRPC | Cabozantinib + Atezolizumab | 6.3 months | Not Reported | 13.6% | Not Reported |

Note: Data from different trials should be compared with caution due to variations in patient populations, prior therapies, and study designs.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cabazitaxel-Induced Immunomodulation